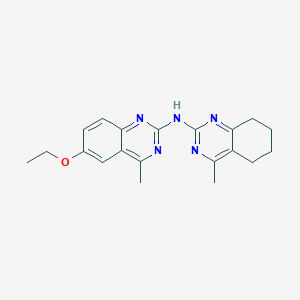

6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenated derivatives as intermediates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinazolines and amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine may exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's structural characteristics may enhance its binding affinity to these targets, potentially leading to the development of novel anticancer agents.

Inhibition of Kinase Activity

Kinases play a crucial role in various cellular processes, including signaling pathways that regulate cell growth and metabolism. The compound's ability to act as a kinase inhibitor could be explored further in the context of diseases such as cancer and diabetes. Preliminary studies suggest that modifications to the quinazoline structure can lead to improved selectivity and potency against specific kinases.

Neuroprotective Effects

Some derivatives of quinazoline compounds have been studied for their neuroprotective effects. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential of this compound to cross the blood-brain barrier could make it a candidate for further investigation in this area.

Antimicrobial Properties

There is also interest in the antimicrobial potential of quinazoline derivatives. Some studies have reported that these compounds exhibit activity against various bacterial strains. The specific mechanism of action may involve interference with bacterial DNA synthesis or protein function.

Case Study 1: Anticancer Activity

In a study focusing on quinazoline derivatives, researchers synthesized several analogs and evaluated their anticancer activity against different cancer cell lines. Among these compounds, one derivative exhibited significant inhibition of cell growth in breast cancer cells (MCF7), demonstrating the potential of quinazoline-based compounds as anticancer agents.

Case Study 2: Kinase Inhibition

A series of experiments were conducted to assess the kinase inhibitory activity of modified quinazolines. The findings revealed that certain structural modifications led to enhanced inhibitory effects on specific kinases associated with tumor growth. This highlights the importance of structure-activity relationships in developing effective kinase inhibitors.

Case Study 3: Neuroprotection

In vitro studies have shown that certain quinazoline derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests that this compound could have therapeutic implications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives like erlotinib, gefitinib, and lapatinib. These compounds share a common quinazoline scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The uniqueness of 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine lies in its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a synthetic compound derived from the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Antimicrobial Activity

Research indicates that compounds within the quinazoline class exhibit significant antimicrobial properties. A study highlighted that derivatives of quinazolines can effectively inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values around 15.6 µg/mL for certain derivatives .

Anticancer Properties

Quinazolines have also been recognized for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines:

- Breast Cancer (MCF7) : IC50 values were recorded at approximately 10 µM.

- Lung Cancer (A549) : IC50 values were around 12 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

In a study published in PMC, researchers synthesized various quinazoline derivatives and evaluated their biological activities. Among these, this compound was highlighted for its robust antimicrobial and anticancer properties .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications to the quinazoline core affect biological activity. The presence of the ethoxy group was found to enhance solubility and bioavailability, thereby improving efficacy against target pathogens .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-4-26-14-9-10-18-16(11-14)13(3)22-20(24-18)25-19-21-12(2)15-7-5-6-8-17(15)23-19/h9-11H,4-8H2,1-3H3,(H,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPHNJAGZXYHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C4CCCCC4=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.